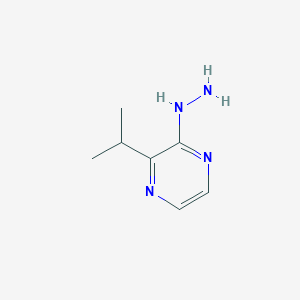

2-Hydrazinyl-3-(propan-2-yl)pyrazine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Hydrazinyl-3-(propan-2-yl)pyrazine is a nitrogen-containing heterocyclic compound with the molecular formula C7H12N4. It is known for its unique structure, which includes a pyrazine ring substituted with hydrazinyl and isopropyl groups.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-3-(propan-2-yl)pyrazine typically involves the reaction of appropriate pyrazine derivatives with hydrazine. One common method includes the reaction of 3-(propan-2-yl)pyrazine-2-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .

化学反应分析

Types of Reactions: 2-Hydrazinyl-3-(propan-2-yl)pyrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

Reduction: Reduction reactions can convert it into hydrazine derivatives.

Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols can react with the hydrazinyl group under mild conditions.

Major Products Formed: The major products formed from these reactions include oxidized pyrazine derivatives, reduced hydrazine compounds, and various substituted pyrazines, depending on the specific reagents and conditions used .

科学研究应用

2-Hydrazinyl-3-(propan-2-yl)pyrazine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

作用机制

The mechanism of action of 2-Hydrazinyl-3-(propan-2-yl)pyrazine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .

相似化合物的比较

2-Hydrazinopyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.

3-Hydrazinyl-2-methylpyrazine: Similar structure with a methyl group instead of an isopropyl group.

2-Hydrazinyl-3-ethylpyrazine: Similar structure with an ethyl group instead of an isopropyl group.

Uniqueness: 2-Hydrazinyl-3-(propan-2-yl)pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets .

生物活性

2-Hydrazinyl-3-(propan-2-yl)pyrazine is a heterocyclic compound notable for its potential biological activities, particularly in antimicrobial and anticancer domains. This compound features a hydrazinyl group and a propan-2-yl substituent on a pyrazine ring, which contributes to its unique chemical properties and biological efficacy.

Antimicrobial Activity

Research indicates that this compound exhibits moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown its effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound

| Microbial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate to Good |

| Escherichia coli | Moderate to Good |

| Candida albicans | Notable Activity |

Anticancer Potential

The compound has shown promise in anticancer research, particularly due to its ability to interact with specific molecular targets. The hydrazinyl moiety can form covalent bonds with nucleophilic sites on proteins, potentially modulating their functions and leading to apoptosis in cancer cells .

Case Study: Anticancer Activity

A study evaluating various pyrazine derivatives found that some exhibited significant cytotoxic effects against cancer cell lines. For instance, derivatives similar to this compound showed IC50 values comparable to established chemotherapeutic agents .

Table 2: Anticancer Activity Indicators

| Compound | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 10.4 |

| Similar Derivative | PC12 (Neuroblastoma) | 16.4 |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Covalent Bond Formation : The hydrazinyl group can react with thiol groups in proteins, potentially altering their function.

- Kinase Inhibition : Some studies have indicated that derivatives may inhibit kinases, which are crucial in cancer cell signaling pathways .

Applications and Future Research

The ongoing research into this compound aims to expand its applications in pharmaceuticals, particularly as an antimicrobial and anticancer agent. Further studies are necessary to elucidate its complete interaction profile with biological targets and assess its therapeutic potential.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Hydrazinyl-3-(propan-2-yl)pyrazine?

- Methodological Answer: The synthesis typically involves hydrazine derivatives reacting with substituted pyrazine precursors. Key steps include:

- Condensation reactions using hydrazine hydrate (e.g., Claisen-Schmidt condensation for forming pyrazoline rings) .

- Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) under reflux or microwave-assisted conditions to enhance yield .

- Purification : Column chromatography or recrystallization in ethanol.

Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Hydrazine coupling | Hydrazine hydrate, acetic acid, reflux | 65–75 | |

| Microwave-assisted synthesis | DMF, 120°C, 30 min | 85 |

Q. How is this compound characterized spectroscopically?

- Methodological Answer:

- ¹H/¹³C NMR : Identify hydrazinyl (-NH-NH₂) protons (δ 3.5–5.0 ppm) and isopropyl substituents (δ 1.2–1.4 ppm for -CH(CH₃)₂) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- IR spectroscopy : Detect N-H stretching (3200–3400 cm⁻¹) and pyrazine ring vibrations (1500–1600 cm⁻¹) .

Advanced Research Questions

Q. How does the hydrazinyl substituent influence the electronic properties of the pyrazine core?

- Methodological Answer: Computational studies using multiconfiguration time-dependent Hartree (MCTDH) methods reveal:

- The hydrazinyl group introduces electron-donating effects, altering the π-electron density of the pyrazine ring .

- Strong coupling between S₁ and S₂ electronic states due to substituent-induced symmetry breaking .

- Experimental validation via UV-Vis spectroscopy (e.g., redshift in absorption spectra) .

Q. How can researchers resolve contradictions in biological activity data across structural analogs?

- Methodological Answer:

- Structure-Activity Relationship (SAR) studies : Compare substituent effects (e.g., isopropyl vs. phenyl groups) on bioactivity .

- Dose-response assays : Quantify IC₅₀ values for antimicrobial or antioxidant activity (e.g., DPPH radical scavenging) .

- Molecular docking : Model interactions with biological targets (e.g., enzyme active sites) to explain divergent results .

Q. What computational methods are suitable for modeling the molecular dynamics of this compound?

- Methodological Answer:

- 24-mode Hamiltonian models : Simulate vibrational modes and excited-state dynamics .

- Density Functional Theory (DFT) : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) .

- Time-resolved spectroscopy : Validate computational predictions of electron transfer kinetics .

Q. How can experimentalists assess the reactivity of this compound with electrophiles?

- Methodological Answer:

- Kinetic studies : Monitor reactions with nitroaromatics or α,β-unsaturated carbonyls under controlled pH and temperature .

- Product analysis : Use LC-MS or GC-MS to identify adducts (e.g., hydrazone derivatives) .

- Solvent effects : Compare reactivity in polar aprotic (DMF) vs. protic (ethanol) solvents .

属性

IUPAC Name |

(3-propan-2-ylpyrazin-2-yl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c1-5(2)6-7(11-8)10-4-3-9-6/h3-5H,8H2,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYBXQIUPUPCQOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CN=C1NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。